molecular formula C28H28FN9O3 B12388901 Anti-IAV agent 1

Anti-IAV agent 1

Cat. No.: B12388901
M. Wt: 557.6 g/mol
InChI Key: SRGVIPRFZKFOPM-PUOLSWATSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-IAV agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Anti-IAV agent 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active compound .

Scientific Research Applications

Anti-IAV agent 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

    Biology: Employed in research to understand the interaction between antiviral agents and viral proteins.

    Medicine: Investigated for its potential use in treating influenza and other viral infections.

    Industry: Utilized in the development of antiviral drugs and therapeutic formulations

Mechanism of Action

The mechanism of action of Anti-IAV agent 1 involves its interaction with the hemagglutinin protein of the influenza A virus. This interaction inhibits the fusion of the viral membrane with the host cell membrane, thereby preventing viral entry and subsequent infection. The compound specifically targets the HA2 subunit of hemagglutinin, blocking membrane fusion and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Anti-IAV agent 1

This compound is unique due to its broad-spectrum antiviral activity and effectiveness against oseltamivir-resistant strains of influenza A virus. Unlike other antiviral agents, it specifically targets the HA2 subunit of hemagglutinin, providing a novel mechanism of action that reduces the likelihood of resistance development .

Properties

Molecular Formula

C28H28FN9O3

Molecular Weight

557.6 g/mol

IUPAC Name

N-[2-[2-[4-[(R)-(4-fluorophenyl)-(2-methyltetrazol-5-yl)methyl]piperazine-1-carbonyl]pyridin-4-yl]-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C28H28FN9O3/c1-17(39)31-21-7-8-24-22(16-21)32-27(41-24)19-9-10-30-23(15-19)28(40)38-13-11-37(12-14-38)25(26-33-35-36(2)34-26)18-3-5-20(29)6-4-18/h3-10,15-16,22,24-25H,11-14H2,1-2H3,(H,31,39)/t22?,24?,25-/m1/s1

InChI Key

SRGVIPRFZKFOPM-PUOLSWATSA-N

Isomeric SMILES

CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=C(C=C5)F)C6=NN(N=N6)C

Canonical SMILES

CC(=O)NC1=CC2C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=C(C=C5)F)C6=NN(N=N6)C

Origin of Product

United States

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